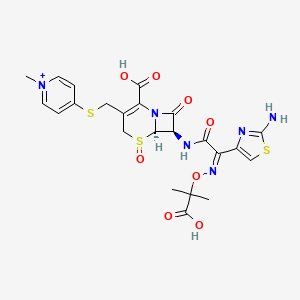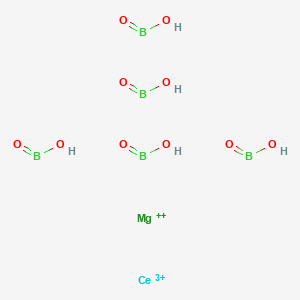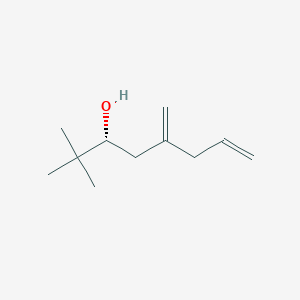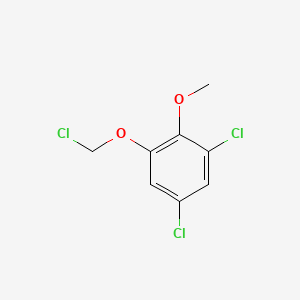
1-Benzyl-5-ethyl-2-methylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-ethyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-ethyl-2-methylpyridinium chloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and ethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-5-ethyl-2-methylpyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-ethyl-2-methylpyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-ethyl-2-methylpyridinium chloride can be compared with other pyridinium salts, such as:
- 1-Benzyl-4-methylpyridinium chloride
- 1-Benzyl-3-ethylpyridinium chloride
- 1-Benzyl-2,4-dimethylpyridinium chloride
These compounds share similar structural features but differ in the position and nature of substituents on the pyridinium ring. The unique combination of benzyl, ethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
93893-74-4 |
|---|---|
Formule moléculaire |
C15H18ClN |
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
1-benzyl-5-ethyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18N.ClH/c1-3-14-10-9-13(2)16(11-14)12-15-7-5-4-6-8-15;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GUEPTLJJMZGRNU-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C[N+](=C(C=C1)C)CC2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



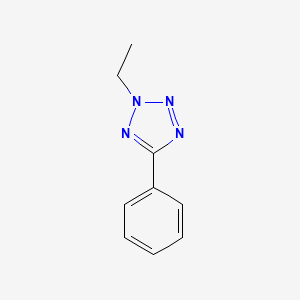
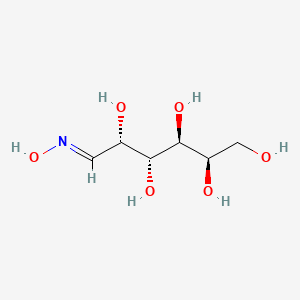
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)




